Boc-L-2-Chloro-4-fluorophe

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

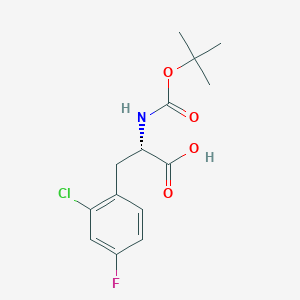

Boc-L-2-Chloro-4-fluorophe, also known as (2S)-3-(2-chloro-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is a chemical compound with the molecular formula C14H17ClFNO4 and a molecular weight of 317.74 g/mol. This compound is a derivative of phenylalanine, where the phenyl ring is substituted with chlorine and fluorine atoms. It is commonly used in peptide synthesis and other chemical research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-2-Chloro-4-fluorophe typically involves the protection of the amino group of L-2-chloro-4-fluorophenylalanine with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of Boc anhydride (Boc2O) and a base such as diisopropylethylamine (DIPEA) in an organic solvent like dichloromethane (DCM). The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired quality.

Analyse Des Réactions Chimiques

Types of Reactions

Boc-L-2-Chloro-4-fluorophe undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: The compound can be used in peptide coupling reactions to form peptide bonds with other amino acids.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is typically used for Boc deprotection.

Coupling Reactions: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted phenylalanine derivatives.

Deprotection Reactions: The primary product is L-2-chloro-4-fluorophenylalanine.

Coupling Reactions: The major products are peptides containing this compound as a residue.

Applications De Recherche Scientifique

Boc-L-2-Chloro-4-fluorophe has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

Biology: The compound is used in the study of protein structure and function by incorporating it into peptides and proteins.

Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Boc-L-2-Chloro-4-fluorophe involves its incorporation into peptides and proteins, where it can influence their structure and function. The chlorine and fluorine substitutions on the phenyl ring can affect the compound’s hydrophobicity and electronic properties, which in turn can impact the biological activity of the peptides and proteins it is part of.

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-L-2-Chlorophenylalanine: Similar structure but lacks the fluorine substitution.

Boc-L-4-Fluorophenylalanine: Similar structure but lacks the chlorine substitution.

Boc-L-Phenylalanine: The parent compound without any halogen substitutions.

Uniqueness

Boc-L-2-Chloro-4-fluorophe is unique due to the presence of both chlorine and fluorine substitutions on the phenyl ring. This dual substitution can provide distinct electronic and steric properties, making it valuable in the design of peptides and proteins with specific characteristics.

Activité Biologique

Boc-L-2-Chloro-4-fluorophe (Boc-L-2-chloro-4-fluorophenylalanine) is a fluorinated amino acid derivative that has garnered attention in various fields of biological research, particularly in peptide synthesis and drug development. This article delves into the compound's biological activity, synthesis methods, and its implications in medicinal chemistry.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of L-2-chloro-4-fluorophenylalanine. The presence of chlorine and fluorine substituents on the phenyl ring significantly influences its chemical behavior and biological properties. The dual halogenation enhances hydrophobicity and alters electronic properties, which can affect peptide interactions and stability.

Synthesis Methods

The synthesis of this compound typically involves:

- Protection of the Amino Group : The amino group of L-2-chloro-4-fluorophenylalanine is protected using Boc anhydride in the presence of a base such as diisopropylethylamine (DIPEA) in dichloromethane (DCM).

- Purification : The product is purified through recrystallization or chromatography to achieve high purity levels suitable for biological testing.

This compound's mechanism of action primarily involves its incorporation into peptides, where it can modulate structural properties and biological activity. The halogen substituents can enhance binding affinity to target proteins or receptors, influencing the overall efficacy of peptide-based therapeutics.

Applications in Medicinal Chemistry

This compound is utilized in the development of peptide-based drugs due to its unique properties. Its incorporation into peptides can enhance pharmacokinetic profiles, including increased bioavailability and stability against enzymatic degradation. Additionally, it serves as a building block for synthesizing more complex therapeutic agents.

Case Studies

- Peptide Drug Development : Research has shown that peptides incorporating fluorinated amino acids can exhibit improved binding affinities to their targets. For example, studies involving fluorinated derivatives have led to enhanced efficacy in cancer treatment protocols by improving drug-target interactions .

- Antitumor Activity : Investigations into similar compounds indicate that fluorinated derivatives can promote reactive oxygen species (ROS) production and induce apoptosis in cancer cells, suggesting that this compound may have similar effects when incorporated into antitumor peptides .

Comparison with Related Compounds

This compound can be compared with other halogenated phenylalanines:

| Compound | Halogen Substitution | Unique Properties |

|---|---|---|

| Boc-L-2-Chlorophenylalanine | Chlorine only | Less hydrophobic than Boc-L-2-Cl-F |

| Boc-L-4-Fluorophenylalanine | Fluorine only | Increased polarity compared to Boc-L-2-Cl-F |

| Boc-L-Phenylalanine | No halogen substitution | Baseline for comparing halogenated variants |

Table 2: Comparison of this compound with related compounds.

Propriétés

IUPAC Name |

(2S)-3-(2-chloro-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(16)7-10(8)15/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLYNQNKMZDVET-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)F)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.